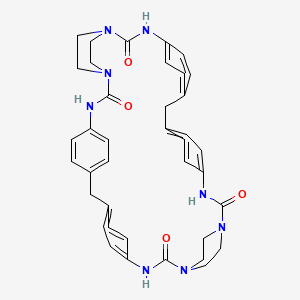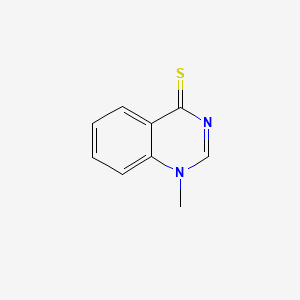
2',3'-Didehydro-2',3'-dideoxycytidine 5'-triphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’-Didehydro-2’,3’-dideoxycytidine 5’-triphosphate: is a nucleoside analog that has garnered significant attention in the field of antiviral research. This compound is particularly notable for its role as a nucleoside reverse transcriptase inhibitor (NRTI), which makes it a valuable agent in the treatment of viral infections such as HIV.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Didehydro-2’,3’-dideoxycytidine derivatives typically involves the use of deoxyuridine derivatives as starting materials. The process is cost-effective and allows for large-scale production due to the simplicity of the reaction and purification steps . An improved protocol for the transformation of ribonucleosides into 2’,3’-dideoxynucleoside and 2’,3’-didehydro-2’,3’-dideoxynucleoside derivatives has been established, involving radical deoxygenation of xanthate using environmentally friendly and low-cost reagents .
Industrial Production Methods: The industrial production of this compound leverages the same synthetic routes but on a larger scale. The use of low-cost and non-toxic reagents starting from uracil derivatives, which are cheaper than cytosine derivatives, makes the process economical .
Análisis De Reacciones Químicas
Types of Reactions: 2’,3’-Didehydro-2’,3’-dideoxycytidine 5’-triphosphate undergoes various chemical reactions, including substitution and elimination reactions. For instance, the elimination of hydrogen fluoride from L-3’,3’-difluoro-2’,3’-dideoxy nucleosides leads to the formation of 2’,3’-didehydro-2’,3’-dideoxycytidine .
Common Reagents and Conditions: Common reagents used in these reactions include bromoethane or 3-bromopropanenitrile as alkylating agents, and tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) as radical deoxygenation agents .
Major Products: The major products formed from these reactions are various 2’,3’-didehydro-2’,3’-dideoxynucleoside derivatives, which exhibit potent antiviral activity .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2’,3’-Didehydro-2’,3’-dideoxycytidine 5’-triphosphate is used as a research tool for studying nucleoside analogs and their interactions with enzymes and other biomolecules .
Biology: In biological research, this compound is used to investigate the mechanisms of viral replication and the inhibition of reverse transcriptase, providing insights into the development of antiviral therapies .
Medicine: Medically, 2’,3’-Didehydro-2’,3’-dideoxycytidine 5’-triphosphate is employed in the treatment of HIV and other viral infections due to its ability to inhibit viral DNA synthesis .
Industry: In the pharmaceutical industry, this compound is used in the development and production of antiviral drugs, contributing to the advancement of treatments for viral diseases .
Mecanismo De Acción
2’,3’-Didehydro-2’,3’-dideoxycytidine 5’-triphosphate exerts its effects by inhibiting the activity of HIV-1 reverse transcriptase. It competes with the natural substrate dGTP and incorporates into viral DNA, leading to the termination of viral DNA growth . This mechanism involves the binding of the nucleoside triphosphate to the active site of the reverse transcriptase, preventing further elongation of the DNA chain .
Comparación Con Compuestos Similares
- 2’,3’-Dideoxycytidine (ddC)
- 2’,3’-Dideoxyinosine (ddI)
- 2’,3’-Dideoxyuridine (ddU)
- 2’,3’-Didehydro-2’,3’-dideoxyuridine (d4U)
Uniqueness: 2’,3’-Didehydro-2’,3’-dideoxycytidine 5’-triphosphate is unique due to its potent antiviral activity and its ability to inhibit reverse transcriptase with high specificity . Unlike some similar compounds, it shows minimal cytotoxicity, making it a safer option for therapeutic use .
Propiedades
Número CAS |
121626-79-7 |
|---|---|
Fórmula molecular |
C9H14N3O12P3 |
Peso molecular |
449.14 g/mol |
Nombre IUPAC |
[[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H14N3O12P3/c10-7-3-4-12(9(13)11-7)8-2-1-6(22-8)5-21-26(17,18)24-27(19,20)23-25(14,15)16/h1-4,6,8H,5H2,(H,17,18)(H,19,20)(H2,10,11,13)(H2,14,15,16)/t6-,8+/m0/s1 |
Clave InChI |
ODABMYZCVVKNPM-POYBYMJQSA-N |
SMILES isomérico |
C1=C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N |
SMILES canónico |
C1=CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-ethyl-5,6,9-trimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12801167.png)

![Methanesulfonate;3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl carbamimidothioate](/img/structure/B12801177.png)






